2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one

Pharmaceutical Analysis HPLC Impurity Profiling USP Monograph Compliance

Incorrect impurity standards invalidate ANDA filings and delay API release. This exact 2-chloro regioisomer (USP Amoxapine Related Compound D) is the compendial reference for amoxapine impurity profiling and the direct synthetic precursor to the API. • Compendial QC: RRT ~1.7 under USP HPLC conditions; meets NMT 0.15% acceptance criterion. • Synthesis: Directs piperazine substitution to correct position, preventing costly 8-chloro isomeric byproducts. • Supply: Available as 97% research-grade solid or certified USP reference material with full characterization data.

Molecular Formula C13H8ClNO2
Molecular Weight 245.66 g/mol
CAS No. 3158-91-6
Cat. No. B023486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one
CAS3158-91-6
Synonyms2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one; 
Molecular FormulaC13H8ClNO2
Molecular Weight245.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C13H8ClNO2/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16)
InChIKeyZAGINEPNYIZLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one: Identity & Procurement


2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 3158-91-6) is a chlorinated dibenzoxazepinone heterocycle with the molecular formula C13H8ClNO2 and a monoisotopic mass of 245.0244 Da [1]. The compound is formally designated as USP Amoxapine Related Compound D and serves as a pharmacopoeial reference standard for the impurity profiling of the tricyclic antidepressant amoxapine . It is also a key synthetic intermediate in the manufacture of amoxapine and its analogs, where it represents the des-piperazinyl ketone scaffold prior to the introduction of the piperazine moiety [2]. The compound is supplied as a neat solid, typically with a minimum purity specification of 97% when sourced as a research chemical, or as a certified reference material (CRM) with full characterization data compliant with regulatory guidelines when procured as a USP standard [3]. Its primary procurement value lies in analytical quality control (QC) of amoxapine active pharmaceutical ingredient (API), method development, and Abbreviated New Drug Application (ANDA) submissions.

Irreplaceability of 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one


The dibenzoxazepinone scaffold generates multiple regioisomeric and functional analogs (e.g., the 8-chloro isomer [1] or the 3-chloro piperazinyl analog Amoxapine Related Compound G ) that differ in chlorine substitution position, presence or absence of the piperazine ring, and oxidation state. These structural differences yield distinct chromatographic retention, spectral fingerprints, and reactivity profiles that preclude simple interchange. For example, under the harmonized USP monograph chromatographic conditions, Amoxapine Related Compound D (2-chloro, des-piperazinyl) elutes with a relative retention time (RRT) of approximately 1.7, while the structurally related Amoxapine Related Compound G (3-chloro, piperazinyl-substituted) elutes at RRT 1.4 [2]. Substituting one reference standard for another would therefore produce incorrect system suitability verification and invalidate impurity quantification. In synthesis, the 2-chloro substitution pattern is critical because it directs the subsequent nucleophilic aromatic substitution with piperazine to yield amoxapine; the 8-chloro regioisomer would produce a different connectivity, leading to an isomeric byproduct with distinct pharmacological and analytical properties [3]. Consequently, scientific and industrial users must procure the exact 2-chloro regioisomer specified by the compendial method or synthetic route.

2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one: Differentiation Evidence


USP Chromatographic Separation of Impurities D and G

Under the official USP organic impurities method for amoxapine (LC, UV 254 nm, 4.6 mm × 7.5 cm column, 2.5–2.7 µm packing, acetonitrile/ammonium acetate buffer pH 7.3, 30:70 mobile phase, 1.2 mL/min flow rate, 35°C column temperature), Amoxapine Related Compound D (2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one) exhibits a relative retention time (RRT) of 1.7, whereas the structurally closest compendial impurity, Amoxapine Related Compound G (3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine), elutes at RRT 1.4 [1]. This RRT difference of 0.3 units enables baseline-resolved separation and unambiguous identification of the two impurities, which differ by both chlorine position (2- vs. 3-) and the presence of a piperazine ring. The USP method requires a peak-to-valley ratio NLT 3 between amoxapine and Related Compound G, and a relative standard deviation NMT 5.0% for each of amoxapine, Related Compound G, and Related Compound D in the system suitability solution [1]. The acceptance criterion for Related Compound D is NMT 0.15%, identical to Related Compound G, indicating that the method is equally sensitive for both impurities but requires separate, correctly identified reference standards for accurate quantitation [1].

Pharmaceutical Analysis HPLC Impurity Profiling USP Monograph Compliance

2-Chloro vs. 8-Chloro Regioisomer Differentiation

The 2-chloro regioisomer (CAS 3158-91-6) is structurally distinct from the 8-chloro regioisomer, as confirmed by their non-identical InChI Keys: ZAGINEPNYIZLLO-UHFFFAOYSA-N for the 2-chloro compound [1] versus CQTGCCLTIDNYHT-UHFFFAOYSA-N for the 8-chloro compound [2]. Spectroscopic differentiation is unambiguos: the 8-chloro isomer exhibits characteristic NMR signals in DMSO-d6 (as cataloged in the Wiley SpectraBase database), and the two isomers can be distinguished by their FTIR spectra (KBr wafer) and GC-MS fragmentation patterns [2]. While both isomers share the molecular formula C13H8ClNO2 and exact mass 245.0244 Da, their chromatographic behavior under reversed-phase conditions will differ due to altered molecular shape and dipole moment. In the context of amoxapine impurity profiling, the compendial standard is explicitly the 2-chloro isomer; the 8-chloro isomer, if present as a synthetic by-product or misidentified standard, would co-elute at a different retention time, leading to either false-positive or false-negative impurity detection . No USP monograph acceptance criteria exist for the 8-chloro isomer, and its use as a substitution standard would be scientifically invalid.

Structural Isomerism Spectral Identification Quality Control

Certified Reference Material vs. Research Grade

When procured as a USP Reference Standard (Catalog No. 1031445, 50 mg, $735), the compound is supplied as a Certified Reference Material (CRM) with a current lot-specific certificate of analysis, full characterization data compliant with USP guidelines, and documented traceability to the USP primary standard . In contrast, the compound is also available from research chemical suppliers at lower cost (e.g., 97% purity, non-certified) [1]. The critical procurement differentiator is regulatory standing: only the USP CRM is acceptable for compendial testing in ANDA submissions and commercial QC release. While research-grade material may suffice for early-stage method development, the absence of certified purity, lot-specific chromatographic purity data, and documented traceability invalidates its use in formal regulatory filing . The USP standard also includes a validated shelf life and storage specification (store at 2–30°C per Sigma-Aldrich; some suppliers specify 2–8°C refrigerator storage for the non-certified material [1]), which are essential for maintaining analytical accuracy over time. For laboratories subject to FDA or ICH guidelines, the quantitative risk of using non-certified material is a potential 483 observation and delayed ANDA approval.

Certified Reference Material Pharmaceutical Quality Control Regulatory Compliance

Applications of 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one


Amoxapine Impurity Profiling for ANDA Submission

In the QC release testing of amoxapine active pharmaceutical ingredient, this compound is used as the USP Amoxapine Related Compound D reference standard to identify and quantify the 2-chloro des-piperazinyl impurity at the acceptance criterion of NMT 0.15% [1]. The validated USP HPLC method (acetonitrile/ammonium acetate buffer pH 7.3, 30:70, UV 254 nm) requires this exact standard for system suitability, where its RRT of 1.7 and peak area precision (RSD NMT 5.0%) must be verified alongside Amoxapine Related Compound G (RRT 1.4) [1]. Using any other impurity standard (e.g., the 8-chloro isomer or non-certified research material) would invalidate the analytical run and compromise the ANDA filing.

Regioisomer-Specific Synthesis of Amoxapine

The compound serves as the immediate precursor to amoxapine: condensation with piperazine in the presence of aluminum chloride at 100°C yields the API [2]. The 2-chloro substitution is synthetically essential because it directs the nucleophilic aromatic substitution to the correct position; the corresponding 8-chloro regioisomer would produce the pharmacologically distinct 8-chloro-11-piperazinyl isomer, which is an undesired impurity with separate toxico-pharmacological properties [2]. Procurement of the correct 2-chloro intermediate ensures regiochemical fidelity and avoids costly purification of isomeric byproducts.

Amoxapine Impurity Method Development and Validation

During analytical method development for generic amoxapine products, this compound is employed to establish system suitability parameters, determine limit of detection (LOD) and limit of quantitation (LOQ), and validate linearity, accuracy, and precision [1]. The compendial method specifies that the standard solution contains 1.5 µg/mL each of USP Amoxapine Related Compound D RS and USP Amoxapine Related Compound G RS, with acceptance criteria requiring RSD NMT 5.0% for each analyte [1]. Method validation protocols that substitute non-certified material risk failing the precision and specificity requirements during regulatory review.

In-House Standard Qualification for QC Laboratories

Where the cost of the USP CRM ($735/50 mg) is prohibitive for routine use, laboratories may procure research-grade 2-chlorodibenzoxazepinone (typically 97% purity) and qualify it as an in-house working standard against the USP primary standard [3]. This approach requires demonstrating lot-to-lot consistency, establishing purity by mass balance, and proving chromatographic equivalence (co-elution with the USP standard, identical RRT) before use in routine testing [1]. The procurement decision thus depends on the stage of development: early-phase method scouting can use research-grade material, while formal stability studies and commercial batch release require the USP CRM.

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